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5-Propylisoquinolin-6-amine
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Overview
Description
5-Propylisoquinolin-6-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives, can be adapted for isoquinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for industrial applications . These methods aim to improve yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Propylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
5-Propylisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Propylisoquinolin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit protein synthesis by binding to ribosomal subunits, similar to the mechanism of action observed in aminoglycosides .
Comparison with Similar Compounds
Similar Compounds
6-Aminoisoquinoline: Shares a similar structure but lacks the propyl group.
Quinolin-8-amine: Another isomer with different substitution patterns
Uniqueness
5-Propylisoquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Biological Activity
5-Propylisoquinolin-6-amine (CAS No. 566944-06-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound belongs to the isoquinoline family of compounds, characterized by a bicyclic structure containing a benzene ring fused to a pyridine-like ring. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives.
Common Synthesis Methods
- Friedel-Crafts Alkylation : This method uses alkyl halides and a Lewis acid catalyst to introduce the propyl group onto the isoquinoline framework.
- Reduction Reactions : Various reduction techniques can convert suitable precursors into this compound.
- Cyclization Reactions : These reactions form the isoquinoline structure from simpler aromatic compounds through cyclization processes.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses.
- Receptor Binding : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.
Biological Assays and Findings
Research has indicated that this compound exhibits several biological activities:
Biological Activity | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine production |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Research Applications
This compound is being explored for various applications in drug discovery and development:
- Medicinal Chemistry : Its structural similarity to known bioactive compounds makes it a candidate for further modification and optimization.
- Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic potential in clinical settings.
Properties
CAS No. |
566944-06-7 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-propylisoquinolin-6-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-11-10-6-7-14-8-9(10)4-5-12(11)13/h4-8H,2-3,13H2,1H3 |
InChI Key |
KVJYVILVHDXWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1C=CN=C2)N |
Origin of Product |
United States |
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